1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a diazepane backbone, with a methanesulfonylphenyl group providing additional functional properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane ring and the diazepane backbone separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropane and diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclopropane ring and diazepane backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonylphenyl group can further enhance these interactions by providing additional binding sites.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-tetrazol-5-ylmethylpiperazine: This compound features a tetrazole ring instead of a diazepane backbone, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-oxazine: This compound features an oxazine ring, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22N2O3S |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
cyclopropyl-[4-(4-methylsulfonylphenyl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
SCASCEZGAVTRQC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.